molecular formula C8H7F4NO2 B14070256 Benzenamine, 4-fluoro-, trifluoroacetate CAS No. 61541-39-7

Benzenamine, 4-fluoro-, trifluoroacetate

Cat. No.: B14070256
CAS No.: 61541-39-7
M. Wt: 225.14 g/mol
InChI Key: CJYJJNGIUSCUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-fluoro-, trifluoroacetate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to the benzene ring and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-fluoro-, trifluoroacetate typically involves the reaction of 4-fluorobenzenamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H4FNH2+(CF3CO)2OC6H4FNHC(O)CF3+CF3COOHC_6H_4FNH_2 + (CF_3CO)_2O \rightarrow C_6H_4FNHC(O)CF_3 + CF_3COOH C6​H4​FNH2​+(CF3​CO)2​O→C6​H4​FNHC(O)CF3​+CF3​COOH

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-fluoro-, trifluoroacetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while electrophilic aromatic substitution can produce a range of substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 4-fluoro-, trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-fluoro-, trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-chloro-, trifluoroacetate
  • Benzenamine, 4-bromo-, trifluoroacetate
  • Benzenamine, 4-methyl-, trifluoroacetate

Uniqueness

Benzenamine, 4-fluoro-, trifluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The trifluoroacetate group also contributes to its unique characteristics, making it a valuable compound in various applications.

Properties

CAS No.

61541-39-7

Molecular Formula

C8H7F4NO2

Molecular Weight

225.14 g/mol

IUPAC Name

4-fluoroaniline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H6FN.C2HF3O2/c7-5-1-3-6(8)4-2-5;3-2(4,5)1(6)7/h1-4H,8H2;(H,6,7)

InChI Key

CJYJJNGIUSCUFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.